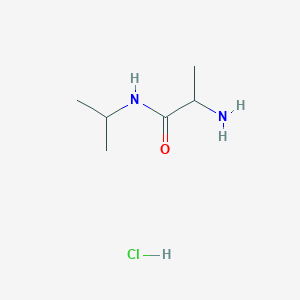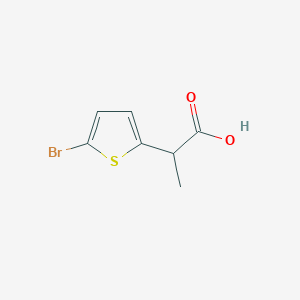
2-(5-Bromothiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Bromothiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 . The compound is in a solid state at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) . This indicates that the compound contains a bromothiophene group attached to a propanoic acid group.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.1 .Scientific Research Applications
2-(5-Bromothiophen-2-yl)propanoic acid has a wide range of scientific applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and other bioactive compounds, as well as in the synthesis of coordination compounds. It is also used in the synthesis of metal complexes and in the preparation of organic catalysts. Additionally, this acid is used in the synthesis of polymers and in the preparation of metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)propanoic acid is not well understood. However, it is believed that the acid acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This allows the acid to form a coordinate covalent bond with the Lewis base, which can then be used to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this acid is known to be an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other xenobiotics. Additionally, this acid has been shown to inhibit the growth of certain bacteria and fungi, as well as to possess antiviral activity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-bromothiophen-2-yl)propanoic acid in laboratory experiments include its low cost, its stability, and its availability. Additionally, this acid is highly soluble in most organic solvents and can be easily purified. On the other hand, the acid is insoluble in water and is sensitive to oxidation. Additionally, the acid is toxic and should be handled with care.
Future Directions
The future directions for 2-(5-bromothiophen-2-yl)propanoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds and metal complexes. Additionally, further research is needed to explore its potential as an antimicrobial agent and its potential use in the synthesis of polymers and metal-organic frameworks (MOFs). Additionally, further research is needed to explore its potential use in the development of new drugs and other bioactive compounds.
Synthesis Methods
The synthesis of 2-(5-bromothiophen-2-yl)propanoic acid is typically achieved through a two-step process. The first step involves the reaction of 5-bromothiophene with acetic anhydride in the presence of pyridine, which yields this compound. The second step involves the reaction of the acid with sodium hydroxide, which yields the sodium salt of the acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Safety and Hazards
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVPTFUXSSLCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)
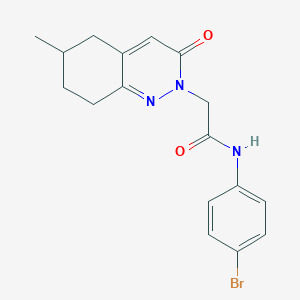



![Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2836706.png)
![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)
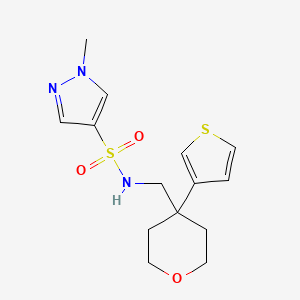
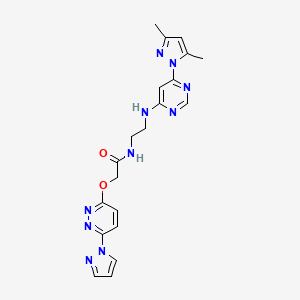
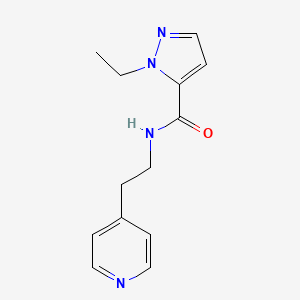
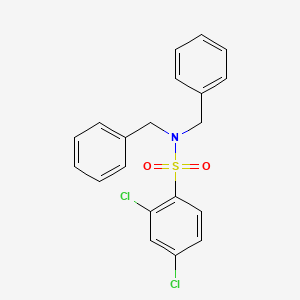
![Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2836720.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2836721.png)
